molecular formula C15H15N3O B11497187 2-(2-ethoxy-5-methylphenyl)-2H-benzotriazole

2-(2-ethoxy-5-methylphenyl)-2H-benzotriazole

Cat. No.: B11497187
M. Wt: 253.30 g/mol
InChI Key: BFYTUFYBHRPDSH-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to the phenyl ring, which is further connected to a benzotriazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole typically involves the reaction of 2-ethoxy-5-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound. The reaction conditions usually involve maintaining low temperatures to ensure the stability of the diazonium salt and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes exploring its use as an anticancer or antiviral agent.

    Industry: It is employed as a UV stabilizer in polymers and coatings, protecting materials from degradation caused by UV radiation.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to absorb UV light makes it effective as a UV stabilizer, preventing the breakdown of polymers by dissipating the absorbed energy as heat.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: This compound has a similar structure but lacks the benzotriazole moiety. It is used in different applications, such as flavoring agents and antiseptics.

    (2-Ethoxy-5-methylphenyl)methanamine: This compound is structurally similar but contains an amine group instead of the benzotriazole ring. It is used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole is unique due to the presence of both the ethoxy and methyl groups on the phenyl ring, combined with the benzotriazole moiety. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications, particularly as a UV stabilizer and in organic synthesis.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-ethoxy-5-methylphenyl)benzotriazole

InChI

InChI=1S/C15H15N3O/c1-3-19-15-9-8-11(2)10-14(15)18-16-12-6-4-5-7-13(12)17-18/h4-10H,3H2,1-2H3

InChI Key

BFYTUFYBHRPDSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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